molecular formula C19H22FNO3S B2469435 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide CAS No. 1049463-64-0

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2469435
CAS No.: 1049463-64-0
M. Wt: 363.45
InChI Key: NPZCJBZEJLJYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide core, which is often associated with various biological activities, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction involving a suitable alkene and a diazo compound.

    Sulfonamide Formation: The benzenesulfonamide core is synthesized by reacting a suitable sulfonyl chloride with an amine.

    Final Coupling: The cyclopropyl intermediate is then coupled with the benzenesulfonamide core under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
  • N-(4-fluorophenyl)-N’-methylbenzenesulfonamide

Uniqueness

4-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the ethoxy and cyclopropyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3S/c1-3-24-18-9-8-17(12-14(18)2)25(22,23)21-13-19(10-11-19)15-4-6-16(20)7-5-15/h4-9,12,21H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZCJBZEJLJYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.